![molecular formula C24H31NO2 B4326880 1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione](/img/structure/B4326880.png)
1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione
Overview
Description
1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione, also known as AEBP, is a chemical compound with potential applications in scientific research. AEBP is a derivative of thalidomide, a drug originally developed as a sedative and anti-nausea medication but later found to cause birth defects. AEBP has been studied for its potential as an anti-inflammatory agent and for its ability to modulate the immune system.
Mechanism of Action
The exact mechanism of action of 1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione is not fully understood, but it is thought to involve the inhibition of NF-κB signaling, a key pathway involved in the regulation of inflammation and immune responses. 1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione has also been shown to interact with various other proteins involved in immune regulation, including the transcription factor STAT3 and the cytokine TGF-β.
Biochemical and Physiological Effects
1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione has been shown to have a variety of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the enhancement of regulatory T cell activity, and the modulation of NF-κB signaling. 1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione has also been shown to have anti-angiogenic effects, which may be relevant to its potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One advantage of 1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione is its potential as a tool for studying immune regulation and inflammation in vitro and in vivo. 1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione has been shown to be effective in a variety of experimental models, including models of autoimmune disease and cancer. However, one limitation of 1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione is its relatively low potency compared to other immunomodulatory agents, which may limit its utility in certain experimental contexts.
Future Directions
There are several potential future directions for research on 1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione. One area of interest is the development of more potent derivatives of 1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione that may be more effective as immunomodulatory agents. Another area of interest is the exploration of 1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione's potential as an anti-cancer agent, particularly in combination with other therapies. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione and its potential as a tool for studying immune regulation and inflammation.
Scientific Research Applications
1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione has been studied for its potential as an anti-inflammatory agent and for its ability to modulate the immune system. In particular, 1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. 1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione has also been shown to enhance the activity of regulatory T cells, which play a critical role in maintaining immune homeostasis.
properties
IUPAC Name |
1-[2-(1-adamantyl)ethyl]-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO2/c1-16-3-2-4-17(7-16)11-21-12-22(26)25(23(21)27)6-5-24-13-18-8-19(14-24)10-20(9-18)15-24/h2-4,7,18-21H,5-6,8-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSOHFMHPYMPGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)CCC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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